molecular formula C28H46N7O17P3S B10779694 Cyclohexanoyl CoA;Cyclohexanecarboxyl-CoA

Cyclohexanoyl CoA;Cyclohexanecarboxyl-CoA

Cat. No.: B10779694
M. Wt: 877.7 g/mol
InChI Key: QRSKGVRHSLILFG-UHFFFAOYSA-N
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Description

Cyclohexanoyl-Coenzyme A is a biochemical compound that plays a significant role in various metabolic pathways. It is an acyl-Coenzyme A derivative that contains a cyclohexane group. This compound is the activated form of cyclohexane carboxylic acid and is involved in the anaerobic degradation of cyclohexane carboxylic acid in certain bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanoyl-Coenzyme A is synthesized from cyclohexane carboxylic acid through a series of enzymatic reactions. The primary pathway involves the conversion of cyclohexane carboxylic acid to Cyclohexanoyl-Coenzyme A by a succinyl-Coenzyme A cyclohexane carboxylic acid Coenzyme A transferase . This reaction is followed by dehydrogenation by a specific dehydrogenase enzyme .

Industrial Production Methods: Industrial production of Cyclohexanoyl-Coenzyme A typically involves the use of recombinant bacteria that express the necessary enzymes for the conversion of cyclohexane carboxylic acid to Cyclohexanoyl-Coenzyme A. The process is carried out under controlled conditions to ensure high yield and purity of the product .

Mechanism of Action

Cyclohexanoyl-Coenzyme A exerts its effects through its role as an acyl carrier in metabolic pathways. It is involved in the transfer of acyl groups in various biochemical reactions. The molecular targets include enzymes such as succinyl-Coenzyme A cyclohexane carboxylic acid Coenzyme A transferase and dehydrogenase . The pathways involved include the anaerobic degradation of cyclohexane carboxylic acid and the synthesis of other acyl-Coenzyme A derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKGVRHSLILFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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